molecular formula C10H16N4O2 B1478895 2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-50-2

2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No.: B1478895
CAS No.: 2098049-50-2
M. Wt: 224.26 g/mol
InChI Key: OSKQVBOSKROESD-UHFFFAOYSA-N
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Description

2-Azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one is a complex organic compound featuring an azido group and a hydroxymethyl-substituted hexahydrocyclopenta[c]pyrrole ring

Scientific Research Applications

2-Azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one typically involves multiple steps. One common approach is the diazo transfer reaction, where a primary amine is converted into an azide using a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) . This method is efficient and can be applied to various substrates, including those with sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo transfer reactions under controlled conditions to ensure safety and high yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Various substituted azides and amines.

    Triazoles: Formed via cycloaddition reactions.

Mechanism of Action

The mechanism of action of 2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity allows for the selective modification of biomolecules and the formation of stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one is unique due to its complex structure, which includes a hydroxymethyl-substituted hexahydrocyclopenta[c]pyrrole ring

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-azidoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c11-13-12-4-9(16)14-5-8-2-1-3-10(8,6-14)7-15/h8,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQVBOSKROESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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